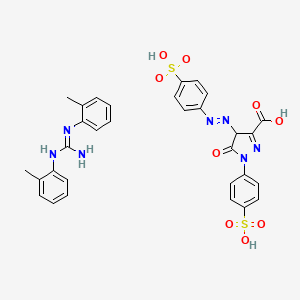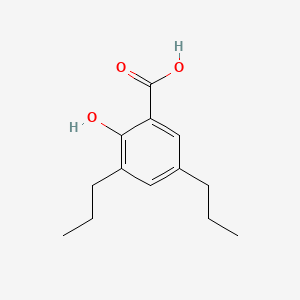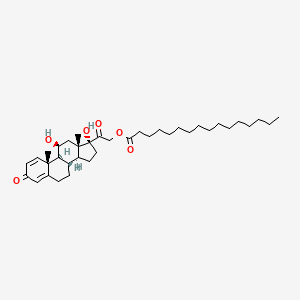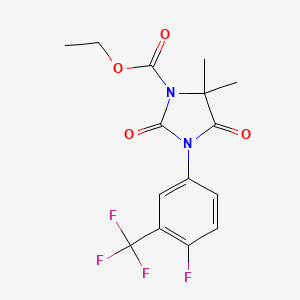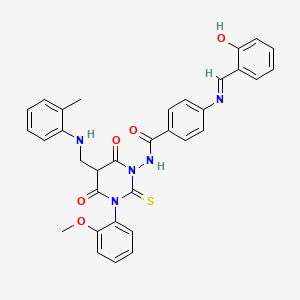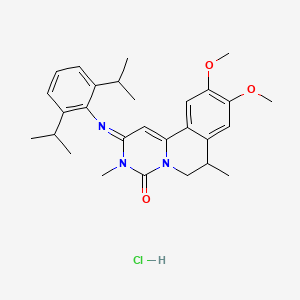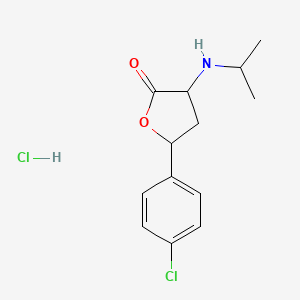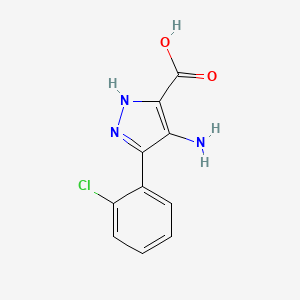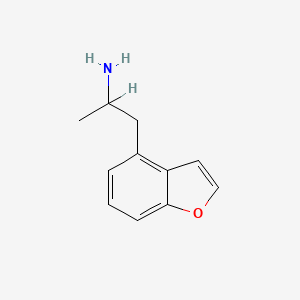
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3-chlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3-chlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is a complex organic compound with a unique structure that includes a pyridine ring, a chlorophenyl group, and an O-methyloxime moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3-chlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- typically involves multiple steps, including the formation of the pyridine ring, the introduction of the chlorophenyl group, and the addition of the O-methyloxime moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3-chlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3-chlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3-chlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies on the molecular targets and pathways are essential to understand its full range of effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3-chlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- include other pyridine derivatives and compounds with similar functional groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its unique structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
145071-61-0 |
|---|---|
Molecular Formula |
C14H16ClN3O3 |
Molecular Weight |
309.75 g/mol |
IUPAC Name |
[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C14H16ClN3O3/c1-20-16-9-11-4-3-7-18(10-11)21-14(19)17-13-6-2-5-12(15)8-13/h2,4-6,8-9H,3,7,10H2,1H3,(H,17,19)/b16-9+ |
InChI Key |
JGKSPFKMOCFKLX-CXUHLZMHSA-N |
Isomeric SMILES |
CO/N=C/C1=CCCN(C1)OC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
CON=CC1=CCCN(C1)OC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


